molecular formula C20H20Cl2N2O2 B3968740 N,N'-cyclohexane-1,2-diylbis(4-chlorobenzamide)

N,N'-cyclohexane-1,2-diylbis(4-chlorobenzamide)

Cat. No.: B3968740
M. Wt: 391.3 g/mol
InChI Key: GFOUVEROPAHFAD-UHFFFAOYSA-N
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Description

N,N’-cyclohexane-1,2-diylbis(4-chlorobenzamide) is an organic compound characterized by a cyclohexane ring bonded to two 4-chlorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-cyclohexane-1,2-diylbis(4-chlorobenzamide) typically involves the reaction of cyclohexane-1,2-diamine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of N,N’-cyclohexane-1,2-diylbis(4-chlorobenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N’-cyclohexane-1,2-diylbis(4-chlorobenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N’-cyclohexane-1,2-diylbis(4-chlorobenzamide) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-cyclohexane-1,2-diylbis(4-chlorobenzamide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-cyclohexane-1,2-diylbis(4-methoxybenzamide): Similar structure but with methoxy groups instead of chloro groups.

    N,N’-cyclohexane-1,2-diylbis(4-nitrobenzamide): Contains nitro groups instead of chloro groups.

    N,N’-cyclohexane-1,2-diylbis(4-bromobenzamide): Bromine atoms replace chlorine atoms.

Uniqueness

N,N’-cyclohexane-1,2-diylbis(4-chlorobenzamide) is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The chloro groups can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

4-chloro-N-[2-[(4-chlorobenzoyl)amino]cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O2/c21-15-9-5-13(6-10-15)19(25)23-17-3-1-2-4-18(17)24-20(26)14-7-11-16(22)12-8-14/h5-12,17-18H,1-4H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOUVEROPAHFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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